
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a tert-butyl ester, a bromothiophene ring, a cyano group, and an azetidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromothiophene Intermediate: The synthesis begins with the bromination of thiophene to form 5-bromothiophene.
Introduction of the Cyano Group: The bromothiophene intermediate is then reacted with a suitable cyanating agent to introduce the cyano group.
Azetidine Ring Formation: The cyano-substituted bromothiophene is then reacted with an azetidine derivative under appropriate conditions to form the azetidine ring.
Esterification: Finally, the tert-butyl ester group is introduced through an esterification reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation Reactions: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Major Products Formed
Substitution Reactions: Substituted thiophene derivatives.
Reduction Reactions: Amino-substituted azetidine derivatives.
Oxidation Reactions: Sulfoxides or sulfones of the thiophene ring.
Aplicaciones Científicas De Investigación
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders and cancer.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Material Science: The unique electronic properties of the bromothiophene ring make this compound useful in the development of organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The cyano group can act as a hydrogen bond acceptor, while the bromothiophene ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl 3-((4-bromophenyl)(cyano)methyl)amino)azetidine-1-carboxylate
- Tert-butyl 3-((5-bromo-3-methoxypyridin-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(((5-bromothiophen-2-yl)(cyano)methyl)amino)azetidine-1-carboxylate is unique due to the presence of the bromothiophene ring, which imparts distinct electronic properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in the development of organic semiconductors.
Propiedades
Fórmula molecular |
C14H18BrN3O2S |
|---|---|
Peso molecular |
372.28 g/mol |
Nombre IUPAC |
tert-butyl 3-[[(5-bromothiophen-2-yl)-cyanomethyl]amino]azetidine-1-carboxylate |
InChI |
InChI=1S/C14H18BrN3O2S/c1-14(2,3)20-13(19)18-7-9(8-18)17-10(6-16)11-4-5-12(15)21-11/h4-5,9-10,17H,7-8H2,1-3H3 |
Clave InChI |
JOXADXSFWGREPN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)NC(C#N)C2=CC=C(S2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Amino-5-chloro-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14884798.png)
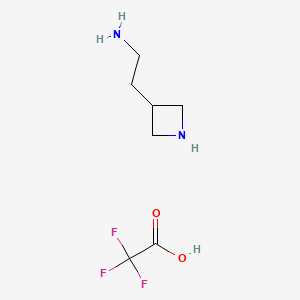

![(3-BromobenZo[b]thiophen-2-yl)Zinc bromide](/img/structure/B14884804.png)
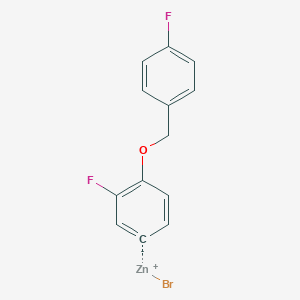
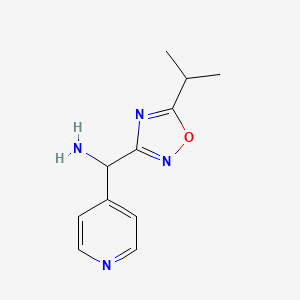
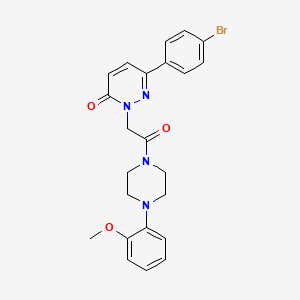
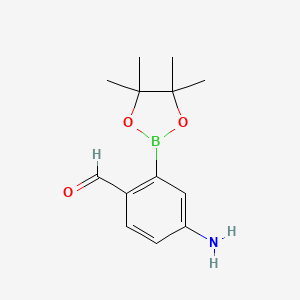
![2-(Bicyclo[2.2.1]heptan-1-yl)ethan-1-ol](/img/structure/B14884824.png)
![2-Methyl-1-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)propan-1-ol](/img/structure/B14884835.png)

![tert-butyl 4-chloro-12-oxo-1,5,6,8-tetrazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene-8-carboxylate](/img/structure/B14884873.png)
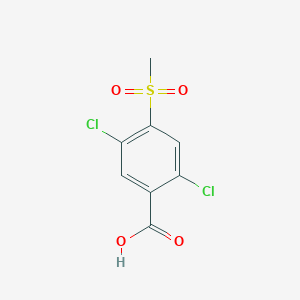
![methyl 4-[(1H-indol-1-ylacetyl)amino]benzoate](/img/structure/B14884881.png)
